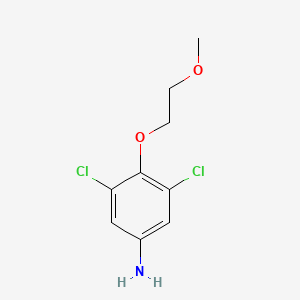
3,5-Dichloro-4-(2-methoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-(2-methoxyethoxy)aniline is a chemical compound with the molecular formula C9H11Cl2NO2 . It has a molecular weight of 236.1 . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11Cl2NO2/c1-13-2-3-14-9-7 (10)4-6 (12)5-8 (9)11/h4-5H,2-3,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder . The compound has a molecular weight of 236.1 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not provided in the available sources.Aplicaciones Científicas De Investigación
1. Kinase Inhibition for Therapeutic Applications
Compounds structurally related to 3,5-Dichloro-4-(2-methoxyethoxy)aniline have been explored for their potential in inhibiting kinase activity. For instance, analogues with variations in the anilino group have shown potent inhibitory effects on Src kinase activity, a promising target for cancer treatment. Such studies highlight the role of specific aniline derivatives in developing new therapeutic agents (Boschelli et al., 2001).
2. Fluorescence Quenching Studies
Research on the fluorescence quenching of boronic acid derivatives by aniline provides insights into the chemical interactions and mechanisms underlying the fluorescence properties of organic molecules. These studies are crucial for understanding the fundamental aspects of molecular fluorescence and have implications for designing fluorescence-based sensors and materials (Geethanjali et al., 2015).
3. Water Decontamination
Aniline-based compounds, including those with structural similarities to this compound, have been investigated for their reactivity with sulfate radical anions in water decontamination processes. These studies are pivotal for developing effective methods to remove harmful pharmaceuticals and pollutants from water, showcasing the environmental applications of such compounds (Ahmed et al., 2012).
4. Electrochemical Applications
The electrodeposition and electroactivity of poly-(2,5-dimethoxyaniline), a compound related to the structure of interest, have been studied for their potential in various electrochemical applications. This includes the development of conducting polymers for electronic devices, highlighting the versatility of aniline derivatives in materials science (Palys et al., 2000).
5. Electrochromic Materials
Novel electrochromic materials utilizing aniline derivatives demonstrate the potential for applications in near-infrared region devices. The synthesis and characterization of such materials reveal their suitability for electrochromic displays and sensors, underscoring the significance of aniline-based compounds in advanced material science (Li et al., 2017).
Propiedades
IUPAC Name |
3,5-dichloro-4-(2-methoxyethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2/c1-13-2-3-14-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKKLQWVSGXOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2743843.png)
![3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2743844.png)
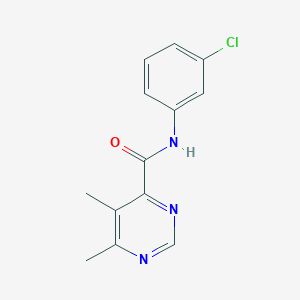
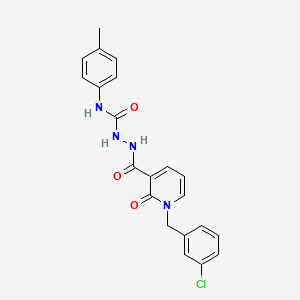
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2743847.png)
![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)
![N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2743851.png)

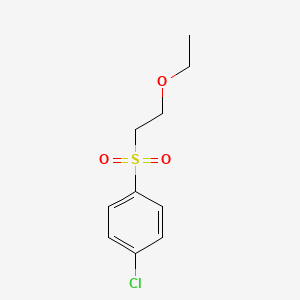
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(thiophene-3-carbonyl)piperazine](/img/structure/B2743856.png)
![2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2743857.png)
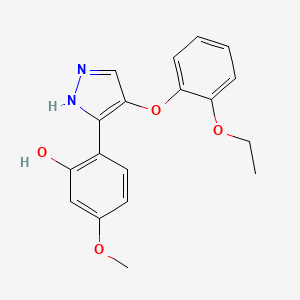
![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)
![6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2743863.png)
